molecular formula C23H23N5O2S B2576985 3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034436-62-7

3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2576985
M. Wt: 433.53
InChI Key: NMFBGTQNFAAJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Heterocyclic Derivatives


A study by Abdel‐Aziz et al. (2009) detailed the synthesis of 1,3-thiazole derivatives and their cyclization into 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The synthesized compounds exhibited notable anti-arrhythmic activity, indicating potential therapeutic applications (H. Abdel‐Aziz et al., 2009). Sarhan et al. (2008) also synthesized various heterocyclic compounds, such as 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][1,2,4]triazole‐5(6H)‐one, detailing a broad spectrum of synthetic pathways and structural analyses (A. O. Sarhan et al., 2008).

2. Antimicrobial and Pharmacological Applications


Vankadari et al. (2013) discussed the synthesis of a series of 1,3,4-oxadiazoles and their evaluation for antimicrobial activities, showcasing the potential of these derivatives in combating microbial infections (S. Vankadari et al., 2013). Similarly, Suresh et al. (2016) synthesized thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (M. Suresh et al., 2016).

3. Structural Characterization and Molecular Insights


The study by Fun et al. (2011) provided a detailed structural characterization of a compound containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl moiety. The crystallographic analysis offered insights into the molecular conformation and intermolecular interactions, contributing to the understanding of its chemical properties (H. Fun et al., 2011).

properties

IUPAC Name

3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-4-2-3-5-19(15)28-21(25-26-23(28)30)12-16-8-10-27(11-9-16)22(29)17-6-7-18-20(13-17)31-14-24-18/h2-7,13-14,16H,8-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBGTQNFAAJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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